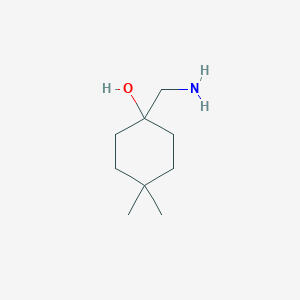

1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol

Vue d'ensemble

Description

“1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol” is a compound that belongs to the class of organic compounds known as amines. An amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Aminomethyl is the first member of a series of 1-aminoalkyl groups of the form −(CH2−)nNH2 .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . A process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride) involves the reaction of a mixture of acetic anhydride/ammonium acetate .

Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Chemical Reactions Analysis

As weak bases, amines are good nucleophiles that can react with many of the electrophilic functional groups . The alkylation and acylation of amines have been dealt with in previous sections: alkylation in Section 24.6 and acylation in Sections 21.4 and 21.5 .

Applications De Recherche Scientifique

Overview

Chemical and Physicochemical Research

Compounds like 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol serve as key subjects in the study of chemical and physicochemical properties, including reactivity, stability, and interaction with other compounds. For example, research on the paramagnetic amino acid TOAC, similar in its application for peptide studies, underscores the potential of specific amino acids in analyzing peptide dynamics, secondary structures, and interactions with biological membranes (Schreier et al., 2012).

Biomedical Applications

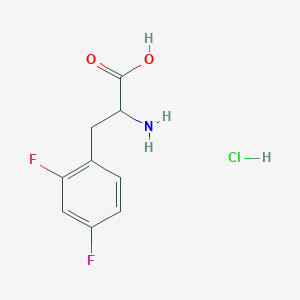

The biomedical field leverages compounds like this compound in drug development, diagnostics, and treatment strategies. Studies on Tranexamic acid, which shares functional groups with this compound, illustrate the therapeutic potential of such compounds in managing bleeding and as antifibrinolytic agents (McCormack, 2012). This suggests potential explorations into the therapeutic applications of this compound in similar contexts.

Environmental and Material Science

In environmental and material sciences, compounds like this compound can be studied for their role in polymer synthesis, as additives in material fabrication, or in environmental remediation processes. The investigation into the conversion of plant biomass into valuable chemicals highlights the relevance of chemical intermediates in developing sustainable materials and energy solutions (Chernyshev et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is structurally similar to Gabapentin , a medication primarily used to treat partial seizures and neuropathic pain . Gabapentin acts by decreasing the activity of a subset of calcium channels . Therefore, it’s plausible that this compound may have a similar target of action.

Mode of Action

Gabapentin decreases the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters .

Biochemical Pathways

Gabapentin, a structurally similar compound, is known to affect the calcium channels, which play a crucial role in the release of neurotransmitters and the transmission of signals in the nervous system .

Result of Action

Gabapentin, a structurally similar compound, is known to decrease the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters and a decrease in neuronal excitability .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol are yet to be fully elucidated. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The aminomethyl group could potentially form hydrogen bonds or ionic interactions with biomolecules, influencing their function or activity .

Cellular Effects

Given its potential interactions with biomolecules, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be studied. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)3-5-9(11,7-10)6-4-8/h11H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNIQYQEYLIVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)

![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)

![N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide](/img/structure/B2976461.png)

![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)